5-(3-Methylphenyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCBATXGIBNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 1,3 Thiazol 2 Amines
Functionalization at the Amino Group (N-2 Position)
The exocyclic amino group at the N-2 position of the thiazole (B1198619) ring is a key site for chemical modification. Its nucleophilic nature allows for a variety of reactions, including acylation, amidation, and condensation with carbonyl compounds, leading to the formation of amides, ureas, Schiff bases, and hydrazones. These transformations are fundamental in constructing more complex molecules and exploring structure-activity relationships.
Amidation and Acylation Reactions
The reaction of 2-aminothiazoles with carboxylic acids, acid chlorides, or anhydrides is a common strategy to introduce amide functionalities. These reactions typically proceed under standard acylation conditions. For instance, 2-aminothiazole (B372263) derivatives can be acylated with various aromatic acid chlorides using the Schotten-Baumann synthesis protocol. nih.govsemanticscholar.org This involves reacting the amine with the acid chloride in the presence of a base to neutralize the HCl byproduct. Similarly, solvent-free acetylation with acetic anhydride (B1165640) is an effective method for producing N-acetylated products. nih.gov
The direct amidation of carboxylic acids with amines, catalyzed by reagents like titanium tetrafluoride (TiF₄), also presents a viable route. Research has shown that both aromatic and aliphatic carboxylic acids can be coupled with amines in refluxing toluene to yield the corresponding amides in good to excellent yields.
A variety of acylating agents have been successfully employed to modify the 2-amino group, leading to a diverse library of amide derivatives. nih.gov These modifications can significantly alter the physicochemical and biological properties of the parent molecule.
Table 1: Examples of Amidation and Acylation Reactions on the Thiazole Scaffold
| Reactant 1 (Thiazole Derivative) | Reactant 2 (Acylating Agent) | Reaction Type | Key Conditions | Product Type |
|---|---|---|---|---|
| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted Aromatic Acid Chlorides | Acylation | Schotten-Baumann Protocol | N-(4-phenyl-5-(phenyldiazenyl)thiazol-2-yl)acetamide derivatives |
| 2-Amino-5-(4-acetylphenylazo)thiazole | Acetic Anhydride | Acetylation | Solvent-free | N-acetylated thiazole |
| 2-Amino-5-(4-acetylphenylazo)thiazole | Benzoyl Chloride | Benzoylation | Basic conditions | N-benzoyl thiazole |
| 2-Amino-5-(4-acetylphenylazo)thiazole | Chloroacetyl Chloride | Acylation | Basic conditions | N-chloroacetyl thiazole |
Schiff Base and Hydrazone Formation for Novel Derivatives
The condensation of the primary amino group of 2-aminothiazoles with aldehydes or ketones provides a straightforward route to Schiff bases (imines). researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), sometimes with a catalytic amount of acid. mdpi.com The resulting azomethine (C=N) bond is a key feature that can be further modified or incorporated into larger heterocyclic systems. researchgate.net
For example, various substituted benzaldehydes react with 2-aminothiazole derivatives to form the corresponding N-(substituted)-thiazol-2-amine Schiff bases. mdpi.com These intermediates are valuable for synthesizing other heterocyclic structures, such as thiazolidinones, through cyclization reactions with reagents like thioglycolic acid. mdpi.com
Hydrazone derivatives can be synthesized by reacting thiosemicarbazide with various aldehydes, followed by cyclization to form the thiazole ring. nih.gov Alternatively, linking a hydrazineyl moiety to the thiazole core allows for condensation with carbonyl compounds to form thiazole-hydrazone hybrids. These derivatives have been explored for their diverse biological activities. nih.gov
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Carbonyl Compound | Solvent | Product |
|---|---|---|---|
| 2-Amino-4-(2,4-diethoxyphenyl)thiazole | 1H-indole-3-carboxaldehyde | Ethanol | Schiff Base of Indole and Thiazole |
| Generic 2-aminothiazole | 4-Methoxybenzaldehyde | Ethanol | N-(4-methoxybenzylidene)thiazol-2-amine |
| Generic 2-aminothiazole | 3,4,5-Trimethoxybenzaldehyde | Ethanol | N-(3,4,5-trimethoxybenzylidene)thiazol-2-amine |
| Generic 2-aminothiazole | 4-Fluorobenzaldehyde | Ethanol | N-(4-fluorobenzylidene)thiazol-2-amine |
Substituent Effects on the Thiazole Ring (C-4 and C-5 Positions)
Modifications to the thiazole ring itself, particularly at the C-4 and C-5 positions, are crucial for fine-tuning the properties of the resulting compounds. The introduction of different substituents can influence the molecule's conformation, electronic properties, and interactions with biological targets.
Introduction of Aryl and Heteroaryl Moieties at C-5 (e.g., 3-Methylphenyl)
The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the 2-aminothiazole core. mdpi.com This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793). mdpi.comekb.eg While this method most commonly yields 4-substituted thiazoles, variations in starting materials can lead to substitution at the C-5 position. rsc.org
Synthesizing 5-aryl-2-aminothiazoles often requires alternative strategies. One approach is the reaction of α-amino nitriles with carbon disulfide. Another effective method involves the Suzuki coupling reaction. For instance, N-(5-bromothiazol-2-yl) amides can be coupled with arylboronic acids, such as 4-fluorophenylboronic acid, in the presence of a palladium catalyst to introduce an aryl group at the C-5 position. mdpi.com This postsynthetic modification strategy allows for the late-stage introduction of diverse aryl and heteroaryl moieties.
Modification and Elaboration of Side Chains
Once the core thiazole structure is established, further modifications can be made to the substituents on the ring. For example, in a 5-(3-methylphenyl) derivative, the methyl group itself can be a site for further chemical reactions, such as oxidation or halogenation, to introduce new functional groups.
Exploration of Linker Modifications in Hybrid Thiazole Systems
Hybrid molecules, where a thiazole moiety is connected to another pharmacophore via a linker, are a major area of drug discovery. nih.gov The nature, length, and flexibility of the linker can profoundly affect the molecule's ability to interact with its target.
Common linkers include amides, imines, hydrazones, and triazole rings. nih.govnih.gov Research has shown that modifying these linkers can lead to significant changes in biological activity. In one study, replacing an amide linker with a sulfamide structure resulted in a substantial loss of antimigration activity in one compound but not in a closely related analogue, demonstrating that the effect of linker modification can be highly context-dependent. acs.org
The 1,2,3-triazole ring, often introduced via "click chemistry," is another popular linker due to its stability, synthetic accessibility, and ability to form hydrogen bonds. nih.gov Hybrid molecules incorporating a triazole linker between a thiazole or benzothiazole core and a urea motif have been synthesized and evaluated for their biological potential. researchgate.net This strategy of molecular hybridization, combined with linker modification, provides a powerful tool for developing novel compounds with optimized properties. researchgate.net For instance, hydrazineyl-linkers have also been used to connect imidazo[1,2-a]pyrimidines and thiazole derivatives to create new hybrid antimycobacterial agents. nih.gov
Preclinical Biological Activities and Mechanistic Investigations of 1,3 Thiazol 2 Amine Derivatives
Anticancer and Antiproliferative Potentials
The development of 2-aminothiazole (B372263) derivatives as anticancer agents has been a significant focus of research, yielding compounds that interfere with cancer cell proliferation through multiple mechanisms. mdpi.comnih.gov These investigations have demonstrated the scaffold's versatility in targeting key components of cell cycle regulation, apoptosis, and specific oncogenic signaling pathways.
The disruption of the normal cell cycle is a hallmark of cancer, and several 1,3-thiazol-2-amine derivatives have been shown to induce cell cycle arrest in cancer cells. Certain derivatives have been found to cause an arrest at the G1 or G0/G1 phase. For example, a thiomorpholine (B91149) derivative of a coumarin-thiazole hybrid was reported to induce G1-phase arrest in MCF-7 breast cancer cells. nih.gov Similarly, the compound N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide was found to cause G1-phase arrest in HeLa cells. nih.gov Other studies have identified derivatives that arrest the cell cycle at different phases; a 2-aminobenzothiazole (B30445) derivative, for instance, inhibited the cell population in the G1/S phase. nih.gov A separate 2-amino-1,3,4-thiadiazole (B1665364) derivative was also shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov Furthermore, some derivatives can induce arrest at the G2/M checkpoint. A 2-aminothiazole derivative with a trimethoxyphenyl moiety was found to significantly induce cell cycle arrest at the G2/M phase in HL60 cells. nih.gov
Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Research has shown that various 2-aminothiazole derivatives are capable of triggering this process in cancer cells. For instance, a class of N-Acyl-2-aminothiazoles identified as CDK2 inhibitors was found to cause rapid apoptosis in A2780 ovarian carcinoma cells. nih.gov The mechanism of apoptosis induction can involve the modulation of key regulatory proteins. Studies on the derivative TH-39 in K562 chronic myeloid leukemia cells revealed that its apoptosis-inducing effect was associated with the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, two novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells through the cleavage of PARP1 and caspase 3, alongside a decrease in Bcl-2 protein levels. ukrbiochemjournal.org Other investigations have confirmed that 2-aminothiazole derivatives can exhibit a definite inhibitory action on cell apoptosis. nih.gov
The targeted inhibition of specific enzymes and proteins that drive cancer progression is a cornerstone of modern oncology. The 2-aminothiazole scaffold has proven to be an effective template for designing inhibitors against a range of oncogenic targets.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several 2-aminobenzothiazole and thiazole (B1198619) derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov One such hybrid compound emerged as a highly active inhibitor with an IC50 value of 91 nM against VEGFR-2. nih.gov Another study identified a 4-chlorophenylthiazole-containing compound that inhibited VEGFR-2 kinase activity with an IC50 of 51.09 nM. mdpi.com
Aromatase: Aromatase is an enzyme crucial for estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. A study of 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives identified them as non-steroidal aromatase inhibitors. nih.gov The most potent compound, 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole, exhibited an exceptionally low IC50 value of 0.42 nM. nih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Certain benzothiazole-1,2,3-triazole hybrids have been discovered to be potent EGFR inhibitors, with some derivatives showing IC50 values as low as 0.69 µM. rsc.org
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can halt cancer cell proliferation. High-throughput screening identified 2-aminothiazole derivatives as inhibitors of CDK2. nih.govacs.org Subsequent optimization led to over 100 analogues with IC50 values in the 1-10 nM range, which also demonstrated the ability to induce rapid apoptosis in ovarian carcinoma cells. nih.govacs.orgresearchsolutions.com
Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a primary regulator of apoptosis, and its overexpression allows cancer cells to evade cell death. Certain 2-amino-5-benzylthiazole derivatives have been shown to promote apoptosis by decreasing the cellular levels of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org The derivative TH-39 was also reported to induce apoptosis through the down-regulation of Bcl-2. nih.gov
Tubulin: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A 2-aminothiazole derivative was found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov
Src Kinase: Src family kinases are non-receptor tyrosine kinases that play a role in cell proliferation, differentiation, and survival. The 2-aminothiazole structure was identified as a novel template for Src family kinase inhibitors, leading to the development of pan-Src inhibitors with nanomolar to subnanomolar potencies. nih.govacs.org Dasatinib, a clinically used anticancer drug, is a prominent example of a 2-aminothiazole-based Src kinase inhibitor. nih.govnih.gov
The direct cytotoxic effect of 1,3-thiazol-2-amine derivatives against various cancer cell lines is commonly evaluated using in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method. ajol.info These studies have consistently demonstrated the potent antiproliferative activity of this class of compounds across a diverse panel of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.govnih.gov For example, thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (2.07–8.51 μM). nih.gov Similarly, various thiazole and thiadiazole derivatives have demonstrated good inhibitory effects against the MCF-7 breast carcinoma cell line. nih.gov The specific potency varies significantly based on the substitutions on the thiazole ring, highlighting the importance of structure-activity relationship studies in optimizing their anticancer effects. nih.govnih.gov
| Compound Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Thiazole-amino acid hybrid (5o) | A549 (Lung) | MTT | 2.64 | nih.gov |
| Thiazole-amino acid hybrid (5ad) | A549 (Lung) | MTT | 3.68 | nih.gov |
| Thiazole-amino acid hybrid (5o) | HeLa (Cervical) | MTT | 3.07 | nih.gov |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (27) | HeLa (Cervical) | MTT | 1.6 | nih.gov |
| Thiazole-amino acid hybrid (5o) | MCF-7 (Breast) | MTT | 3.92 | nih.gov |
| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | MTT | 3.52 | researchgate.net |
| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | MTT | 1.21 | researchgate.net |
| TH-39 | K562 (Leukemia) | MTT | 0.78 | nih.gov |
| Co(II) complex of a thiazole-based ligand | HepG2 (Liver) | MTT | 18.1 | ajol.info |
| Co(II) complex of a thiazole-based ligand | PC3 (Prostate) | MTT | 23.4 | ajol.info |
Antimicrobial Efficacy
In addition to their anticancer properties, thiazole derivatives have been recognized for their broad-spectrum antimicrobial activity. biointerfaceresearch.com The rise of multidrug-resistant bacteria necessitates the development of new antibacterial agents, and the 1,3-thiazol-2-amine scaffold has served as a promising foundation for this purpose. nih.govnih.gov
Derivatives of 1,3-thiazol-2-amine have been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Studies have confirmed their activity against clinically relevant bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. biointerfaceresearch.comnih.govekb.eg For example, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives displayed potent activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com Another study synthesized novel quinolinium derivatives incorporating a thiazole moiety that showed strong antibacterial activities against various strains, including MRSA and NDM-1 Escherichia coli. nih.gov The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
| Compound Derivative | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | Escherichia coli | Broth Dilution | Potent Activity | biointerfaceresearch.com |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | Escherichia coli (NDM-1) | MIC | 4 µg/mL | nih.gov |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | Staphylococcus aureus | Broth Dilution | Potent Activity | biointerfaceresearch.com |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | nih.gov |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | Bacillus subtilis | Broth Dilution | Potent Activity | biointerfaceresearch.com |
| Synthesized Thiazole Derivatives | Pseudomonas aeruginosa | Disc Diffusion | Active | ekb.eg |
| 1,3-benzothiazol-2-yl)-1,3-thiazolan-4-one derivatives | Chromobacterium violaceum | Disc Diffusion | Excellent Activity | researchgate.net |
Antifungal Properties (e.g., against Aspergillus niger, Aspergillus oryzae, Candida albicans)
The 1,3-thiazole scaffold is a crucial component in the development of new antifungal agents, particularly in response to the growing resistance to existing treatments. jchemrev.comnih.gov Derivatives of 1,3-thiazol-2-amine have been synthesized and evaluated for their efficacy against a range of pathogenic fungi, including species of Aspergillus and Candida.
Research has shown that the antifungal potency of these derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. For instance, studies on a series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed moderate to good anti-Candida activity. nih.gov The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were generally more potent than those without the C2-hydrazone linkage. nih.gov Specifically, two compounds from this series showed promising inhibitory activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values substantially lower than the reference drug, fluconazole. nih.gov Another study found that certain 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against C. albicans strains, with MIC values as low as 0.015–3.91 µg/mL. nih.gov
In evaluations against Aspergillus niger, certain thiazole derivatives have demonstrated notable activity. One study revealed that compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring reported good activity against A. niger. researchgate.net Other research on benzo[d]thiazole derivatives also identified compounds with significant antifungal activity against A. niger. nih.gov The mechanism for some of the most promising molecules is believed to involve the disruption of the fungal cell membrane's structural integrity. nih.gov
The table below summarizes the antifungal activity of selected 1,3-thiazole derivatives against various fungal strains.
| Compound Type | Fungal Strain | Activity Metric | Result (µg/mL) | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | MIC | 7.81 | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans | MIC | 3.9 | nih.gov |
| Fluconazole (Reference) | Candida albicans | MIC | 15.62 | nih.gov |
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans | MIC | 0.015 - 3.91 | nih.gov |
| 1-(4-methyl-2-(4-chlorophenyl)-1,3-thiazol-5-yl)... | Aspergillus niger | MIC | 31.25 | researchgate.net |
| 1-(4-methyl-2-(4-fluorophenyl)-1,3-thiazol-5-yl)... | Aspergillus niger | MIC | 31.25 | researchgate.net |
| Benzo[d]thiazole derivative (14) | Aspergillus niger | MIC | 50-75 | nih.gov |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
The 2-aminothiazole scaffold has been identified as a promising starting point for the development of novel antitubercular agents. nih.govnih.gov A series of 2-aminothiazoles, synthesized based on a high-throughput screening hit, showed significant activity against Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship (SAR) studies revealed that while the central thiazole and a 4-(2-pyridyl) moiety were crucial for activity, the N-2 position of the aminothiazole allowed for considerable flexibility. nih.gov By introducing substituted benzoyl groups at this position, researchers improved the antitubercular potency by more than 128-fold. nih.gov
One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, demonstrated a potent MIC of 0.024 μM. nih.gov Other research efforts have explored a wide range of substitutions at the 2-, 4-, and 5-positions of the thiazole ring. researchgate.netbohrium.com In one such study, a derivative designated 7n showed high antimycobacterial activity with an MIC value of 6.25 μM. researchgate.netbohrium.com Docking studies suggested that these molecules may act by inhibiting the β-Ketoacyl-ACP Synthase (KasA) protein of Mtb, which is involved in mycolic acid biosynthesis. researchgate.netbohrium.com
The table below presents the antitubercular activity of selected 1,3-thiazol-2-amine derivatives against M. tuberculosis H37Rv.
| Compound | MIC (μM) | Selectivity Index (SI) | Reference |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | 0.024 | ~300 | nih.gov |
| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine (20) | 0.23 | 1.1 | nih.gov |
| Derivative 7n | 6.25 | Not Determined | researchgate.netbohrium.com |
| Derivative 7b | 12.50 | Not Determined | researchgate.netbohrium.com |
| Derivative 7e | 12.50 | Not Determined | researchgate.netbohrium.com |
| Derivative 7f | 12.50 | Not Determined | researchgate.netbohrium.com |
Investigation of Microbial Resistance Mechanisms
The emergence of drug-resistant microbial strains is a significant challenge in the development of new antimicrobial agents. jchemrev.comnih.gov For 1,3-thiazole derivatives, understanding resistance mechanisms is crucial for creating durable therapies. In the context of antitubercular activity, M. tuberculosis has been shown to develop spontaneous resistance to promising 2-aminothiazole compounds at a high frequency of approximately 10⁻⁵. nih.gov This suggests that the bacterium can readily find ways to evade the drug's mechanism of action.
One common resistance strategy employed by bacteria is the use of efflux pumps, which actively transport antimicrobial compounds out of the cell, preventing them from reaching their target. acs.org While some 2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown a low propensity to be substrates of efflux pumps, this is not universal for all thiazole derivatives. nih.gov For certain thiazole-based inhibitors of bacterial DNA gyrase (GyrB), a lack of antibacterial activity despite potent enzymatic inhibition was attributed to efflux pump mechanisms. acs.org
Another factor contributing to treatment failure is rapid metabolic degradation. For example, the potent antitubercular compound N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is quickly metabolized by human liver microsomes, with metabolism occurring at the otherwise invariant aminothiazole moiety. nih.gov This highlights the need to design compounds that are not only active against their microbial target but also stable against host metabolism and resilient to bacterial resistance mechanisms.
Neuropharmacological Applications
Role in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's disease)
The 1,3-thiazole scaffold has emerged as a promising structure in the design of therapeutic agents for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.gov These disorders are often characterized by complex pathologies, including protein aggregation, oxidative stress, and neurotransmitter deficiencies, making multi-target compounds particularly desirable. mdpi.comneuroscijournal.com Thiazole derivatives have been investigated for their ability to interact with key targets involved in these diseases, such as cholinesterase enzymes, amyloid-beta aggregation, and dopamine (B1211576) receptors. nih.govresearchgate.net
In Alzheimer's disease (AD), the accumulation of amyloid-beta plaques and neurofibrillary tangles, along with a deficit in the neurotransmitter acetylcholine (B1216132), are key pathological hallmarks. mdpi.com Thiazole derivatives have been developed as inhibitors of cholinesterase enzymes to address the acetylcholine deficit. researchgate.net Furthermore, some heterocyclic compounds are being explored for their potential to inhibit the aggregation of amyloid-beta and tau proteins, which are central to AD progression. mdpi.com
For Parkinson's disease (PD), which involves the progressive loss of dopaminergic neurons, compounds that can modulate the dopamine system are of significant interest. neuroscijournal.com The 2-aminothiazole moiety has been successfully incorporated into molecules designed as dopamine agonists, offering a potential therapeutic strategy for PD. nih.gov
Modulation of Cholinesterase Activity
A primary therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine. mdpi.comtandfonline.com Various 1,3-thiazole derivatives have been synthesized and evaluated as potential cholinesterase inhibitors. academie-sciences.fracs.org
Studies have shown that the inhibitory activity of these compounds is highly dependent on the substituents attached to the thiazole ring. For example, research on a series of thiazole–thiazolidine derivatives identified compounds with potent AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. acs.org Molecular docking studies suggest these active compounds bind within the active site of AChE in a manner similar to donepezil. acs.org Other studies have identified thiazole derivatives that show selective inhibition of BChE over AChE. academie-sciences.frirb.hr High levels of BChE are associated with the neuropathological features of advanced Alzheimer's disease, making BChE a relevant therapeutic target. nih.gov
The table below shows the cholinesterase inhibitory activity of various thiazole derivatives.
| Compound Type | Target Enzyme | IC50 | Reference |
| Thiazole-thiazolidine derivative (10) | AChE | 103.24 nM | acs.org |
| Thiazole-thiazolidine derivative (16) | AChE | 108.94 nM | acs.org |
| 1,3-thiazole-piperazine (R = benzyl) | AChE | 0.011 µM | academie-sciences.fr |
| 1,3-thiazole-piperazine (R = 2-pyridyl) | AChE | 0.051 µM | academie-sciences.fr |
| Donepezil (Reference) | AChE | 0.054 µM | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole (II) | AChE | 1.78 ± 0.11 µM | irb.hr |
| Hydroxynaphthalenyl thiazole (II) | BChE | 11.9 ± 0.43 µM | irb.hr |
| Amide 7 (with quinoxaline) | BChE | >50% inhibition at 100 µM | academie-sciences.fr |
| Amine 14 | BChE | >50% inhibition at 100 µM | academie-sciences.fr |
Central Dopamine Agonist Properties of Related Thiazolamines
Thiazolamine derivatives have been investigated for their potential as centrally active dopamine (DA) agonists, which are compounds that mimic the action of dopamine in the brain. nih.govmdpi.com This line of research is particularly relevant for the treatment of Parkinson's disease, a condition characterized by a deficiency of dopamine. The 2-aminothiazole moiety has been used as a stable and lipophilic bioisostere for a phenol (B47542) group, a common feature in many dopamine agonists. nih.gov
One class of compounds, 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, has been identified as orally active dopamine agonists with significant effects on the central nervous system. nih.gov These compounds have demonstrated activity in a range of tests, including binding to dopamine receptors, inhibiting dopamine synthesis and neuronal firing, and reversing reserpine-induced depression in animal models. nih.gov The dopamine agonist activity in this series is highly dependent on structural features such as the size of the N-alkyl substituent and the saturation level of the attached ring. nih.gov
Further research combining the 2-aminothiazole moiety with known dopamine agonist templates like 2-aminoindans has led to the development of partial dopamine agonists. nih.govresearchgate.net One such compound, 6-amino-2-(N,N-di-n-propylamino)thiazolo[4,5-f]indan, showed high affinity for D3 dopamine receptors and exhibited a dual agonist/antagonist action consistent with partial agonism at striatal D2 receptors. nih.govresearchgate.net This compound demonstrated long-lasting activity and excellent oral availability in a rat model of Parkinson's disease, highlighting its potential therapeutic utility. nih.gov
Enzyme Inhibition Profiles
Derivatives of the 1,3-thiazole-2-amine core have been extensively studied for their ability to inhibit a range of enzymes implicated in various disease pathologies.
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their elevated levels are often linked to hepatic and bone disorders. mdpi.comsemanticscholar.org Consequently, inhibitors of ALP are of significant therapeutic interest. nih.gov Several classes of thiazole derivatives have demonstrated notable inhibitory activity against ALP isozymes.
In one study, a series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines were synthesized and evaluated for their potential to inhibit calf intestinal alkaline phosphatase (CIAP). mdpi.com The results, summarized in the table below, indicated that several derivatives exhibited potent inhibition, with IC50 values significantly lower than the standard inhibitor, KH2PO4. mdpi.com For instance, compounds with specific substitutions on the aryl ring, such as 4-fluorophenyl (2f) and 4-chlorophenyl (2a), showed the highest potency. mdpi.com Further research into thiazol-2-ylidene-benzamide derivatives has also highlighted their role as distinctive inhibitors of ALP isozymes, suggesting their potential as candidates for addressing diseases associated with high ALP levels. researchgate.net
Table 1: Alkaline Phosphatase Inhibitory Activity of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazoline Derivatives
| Compound | Aryl Substitution | IC50 (µM) |
|---|---|---|
| 2a | 4-Chlorophenyl | 0.08 ± 0.001 |
| 2e | 2-Nitrophenyl | 0.09 ± 0.002 |
| 2f | 4-Fluorophenyl | 0.07 ± 0.001 |
| 2k | 2,4-Dichlorophenyl | 0.10 ± 0.004 |
| KH2PO4 (Standard) | - | 2.81 ± 0.05 |
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a primary strategy for developing depigmentation agents used in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov Various thiazole-based compounds have emerged as potent tyrosinase inhibitors.
One notable example is thiamidol, a resorcinyl-thiazole derivative, which has been identified as a highly potent inhibitor of human tyrosinase with an IC50 value of 1.1 µmol/L. nih.gov Other research has focused on different structural classes. A series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed and synthesized, with several compounds showing more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. mdpi.com Specifically, a derivative with 2,4-dihydroxy substituents on the benzylidene ring (Compound 8) was found to be exceptionally potent, with an IC50 value of 0.27 µM when L-tyrosine was used as the substrate, making it over 100 times more potent than kojic acid. mdpi.com Kinetic analyses revealed that these potent derivatives act as competitive inhibitors, binding directly to the enzyme's active site. nih.govmdpi.commdpi.com
Table 2: Mushroom Tyrosinase Inhibitory Activity of Selected Thiazole Derivatives
| Compound Class | Key Derivative | Substituent | IC50 (µM) |
|---|---|---|---|
| Benzimidazothiazolones | Compound 2 | 4-hydroxy-3-methoxybenzylidene | 3.05 ± 0.95 |
| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-ones | Compound 7 | 3-hydroxy-4-methoxybenzylidene | 10.0 ± 0.90 |
| Compound 8 | 2,4-dihydroxybenzylidene | 0.27 ± 0.03 | |
| 2-Aryl-5-(trifluoromethyl)benzothiazoles | Compound 1b | 2,4-dihydroxyphenyl | 0.2 ± 0.01 |
| Standard | Kojic Acid | - | 18.27 ± 0.89 nih.gov / 28.8 ± 1.51 mdpi.com |
Adenosine (B11128) A3 Receptor: Thiazole and thiadiazole derivatives have been identified as a novel class of adenosine receptor antagonists. nih.govresearchgate.net Structure-activity relationship studies on N-[4-(2-pyridyl)thiazol-2-yl]benzamides revealed compounds with adenosine affinities in the micromolar range. nih.gov Further exploration of these scaffolds has led to the development of potent and selective antagonists for the human adenosine A3 receptor, which is a therapeutic target for inflammatory diseases and cancer. unife.itresearchgate.net
Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases. researchgate.netnih.gov Consequently, selective iNOS inhibition is a key therapeutic strategy. nih.gov Certain thiazole derivatives have been identified as potent iNOS inhibitors. In cell-based assays, two such derivatives were found to inhibit nitric oxide (NO) production by 97.7% and 98.8%, respectively, at a 50 µM concentration. researchgate.net
InhA: Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Direct inhibitors of InhA are considered promising anti-tubercular agents. A methyl thiazole scaffold has been reported as a direct and potent InhA inhibitor, with an IC50 value of 0.003 µM, which translates to a minimum inhibitory concentration (MIC) of 0.19 µM against the bacteria. researchgate.net
Connexin 50: Connexins are proteins that form gap junction channels essential for direct cell-to-cell communication. nih.govmdpi.com Connexin 50 (Cx50) is crucial for the development and maintenance of transparency in the ocular lens. frontiersin.orgbiorxiv.org While the modulation of connexin channels by small molecules is an active area of research, the current literature from the conducted searches does not specifically identify 1,3-thiazol-2-amine derivatives as direct modulators of Cx50 channels. nih.govnih.gov Identified inhibitors for Cx50 belong to other chemical classes, such as triarylmethanes and benzimidazoles. nih.gov
Other Pharmacological Activities (Preclinical)
Beyond specific enzyme targets, the 1,3-thiazol-2-amine scaffold is associated with broader pharmacological effects demonstrated in preclinical models.
The thiazole ring is a core component of numerous compounds investigated for anti-inflammatory properties. nih.govwjpmr.com The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were evaluated and found to be active as selective COX-1 inhibitors, with some compounds showing an inhibitory effect superior to the reference drug naproxen. nih.gov In other studies, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as potent 5-LOX inhibitors. nih.gov The anti-inflammatory activity of thiazole derivatives has also been confirmed in vivo using models such as carrageenan-induced rat paw edema. wjpmr.combiointerfaceresearch.com
Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to a range of degenerative diseases. researchgate.net Many thiazole-containing compounds have been reported to possess antioxidant capabilities, acting as scavengers of free radicals. nih.govrsc.org The antioxidant potential of newly synthesized hydrazones bearing a thiazole scaffold was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com The results showed that derivatives with monohydroxy, para-fluorine, and 2,4-dichlorine substitutions exhibited significant free-radical scavenging ability. mdpi.com The presence of moieties like a sulfide (B99878) group or a hydroxy/aminopyrimidine ring attached to the thiazole core has been shown to enhance antioxidant efficacy. rsc.org
Antiviral Potentials
Derivatives of 1,3-thiazol-2-amine have demonstrated significant potential as antiviral agents against a range of viruses. Research has highlighted their efficacy, suggesting that the thiazole nucleus can serve as a valuable template for the development of new antiviral drugs. researchgate.net
One study reported the synthesis of novel aminothiazole derivatives and their evaluation for antiviral activity. mdpi.com Specifically, compounds 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl}amino)propanoic acid showed notable activity against the influenza A virus. mdpi.com Another area of investigation has been their effect on the Tobacco Mosaic Virus (TMV). Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives have been synthesized and tested, with some showing promising anti-TMV activity. researchgate.netnih.gov
Furthermore, the 2-amino-1,3,4-thiadiazole moiety, a related structure, has been identified as a promising scaffold for agents targeting viral infections, including HIV. nih.gov The versatility of the thiazole ring is also evident in its incorporation into compounds targeting other viruses like Hepatitis C. researchgate.net
| Compound/Derivative Class | Virus | Key Findings |
| Aminothiazole derivatives | Influenza A | Significant antiviral activity was observed, comparable to oseltamivir (B103847) and amantadine. mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | Certain derivatives possessed anti-TMV activity. researchgate.netnih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Human Immunodeficiency Virus (HIV) | This scaffold shows potential for anti-HIV-1 activity. nih.gov |
| Bis-1,3-thiazole derivatives | Hepatitis C Virus (HCV) | Compounds were screened for activity against HCV. researchgate.net |
Analgesic Effects
The 1,3-thiazol-2-amine framework is a constituent of various compounds exhibiting analgesic properties. ktu.edu The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. nih.gov
A study on new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as both analgesic and anti-inflammatory agents. frontiersin.org These compounds were effective in in-vivo models, and molecular docking studies confirmed their binding to COX-1 and COX-2 enzymes. frontiersin.org Similarly, benzo[d]thiazol-2-amine derivatives have been designed and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing significant responses in hot plate and carrageenan-induced edema tests. preprints.org
Research into thiazole-piperazine derivatives has revealed that their antinociceptive effects may involve the opioidergic system. nih.govresearchgate.net Pre-treatment with naloxone (B1662785), an opioid antagonist, was found to abolish the analgesic activity of these compounds, and molecular docking studies supported their interaction with µ- and δ-opioid receptors. nih.gov
| Compound/Derivative Class | Proposed Mechanism | Key Findings |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1/COX-2 Inhibition | Active analgesic and anti-inflammatory agents in in-vivo models. frontiersin.org |
| Benzo[d]thiazol-2-amine derivatives | COX-1/COX-2 Inhibition | Highest analgesic response observed with a 4-C2H5 group on the phenyl ring. preprints.org |
| Thiazole-piperazine derivatives | Opioidergic System Involvement | Antinociceptive activities were abolished by naloxone pre-treatment. nih.govresearchgate.net |
| Pyrazole-substituted thiazole derivatives | Not specified | Exhibited mild to good analgesic activities in the tail immersion method. researchgate.netresearchgate.net |
Anticonvulsant Activity
Thiazole derivatives have been a significant area of interest in the search for new anticonvulsant drugs. researchgate.net The structural diversity of these compounds allows for modifications that can enhance their activity against seizures.
Several novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their ability to protect against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced convulsions in mice. nih.gov One of the most active compounds was 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine. nih.govresearchgate.net
Other studies have focused on 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones, which demonstrated good anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Furthermore, benzo[d]thiazol-2(3H)-one derivatives have shown both antidepressant and anticonvulsant effects, with some compounds exhibiting high protective indices in the MES test. mdpi.com The anticonvulsant potential of some thiazole derivatives is also linked to their anti-inflammatory properties through the inhibition of the cyclooxygenase pathway. mdpi.com
| Compound/Derivative Class | Test Model | Key Findings |
| 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | MES, PTZ | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was the most active. nih.govresearchgate.net |
| 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Compounds with chlorobenzyl substitution showed potent activity. nih.govnih.gov |
| Benzo[d]thiazol-2(3H)-one derivatives | MES | Compounds 3n and 3q showed high anticonvulsant effects with significant protective indices. mdpi.com |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-induced kindling | Exhibited pronounced anti-inflammatory properties in the brain, associated with anticonvulsant activity. mdpi.com |
Antidiabetic Activity
Thiazole and its derivatives have emerged as promising scaffolds for the development of antidiabetic agents. rasayanjournal.co.inrjptonline.org Their mechanisms of action are varied, often targeting key enzymes involved in glucose metabolism.
Several 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion. nih.govmdpi.com One study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues also highlighted their potential as dual antagonists of these enzymes. nih.gov
Furthermore, certain thiazole derivatives have shown the ability to reduce hyperglycemia, improve insulin (B600854) sensitivity, and protect pancreatic β-cells from oxidative stress-induced damage. nih.govresearchgate.net For instance, 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid was found to restore glucose levels by decreasing insulin resistance and increasing insulin sensitivity in diabetic rats. nih.gov Hybrid sulphonamide-1,3,5-triazine–thiazole derivatives have also been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. rsc.org
| Compound/Derivative Class | Target/Mechanism | Key Findings |
| 1,3,4-Thiadiazole derivatives | α-glucosidase, α-amylase | Showed excellent inhibitory activity against these enzymes. nih.govmdpi.com |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one analogues | α-glucosidase, α-amylase | Demonstrated effective antidiabetic activity through a dual antagonist effect. nih.gov |
| 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid | Insulin sensitivity, oxidative stress | Reduced blood glucose levels and possessed antioxidant and anti-inflammatory activities. nih.gov |
| Sulphonamide-1,3,5-triazine–thiazole derivatives | DPP-4 Inhibition | Compound 8c was found to be a more potent inhibitor of DPP-4 than the standard drug alogliptin. rsc.org |
Antiallergic and Antihypertensive Properties
The therapeutic potential of 1,3-thiazol-2-amine derivatives extends to antiallergic and antihypertensive applications. The thiazole nucleus is present in various biologically active compounds, and its derivatives have been explored for these specific effects. researchgate.net
While direct and extensive research focusing solely on the antiallergic and antihypertensive properties of 5-(3-Methylphenyl)-1,3-thiazol-2-amine is limited in the provided context, the broader class of thiazole derivatives has been recognized for these activities. The structural versatility of the thiazole ring allows for the design of compounds that can interact with various biological targets, including those involved in allergic responses and blood pressure regulation. For example, 1,3,4-thiadiazole derivatives, which share structural similarities, have been noted for their antihypertensive properties. nih.govijpsjournal.com Further investigation is required to elucidate the specific mechanisms and structure-activity relationships of this compound and its close analogs in these therapeutic areas.
Antipsychotic Activity
The 1,3-thiazol-2-amine scaffold has also been investigated for its potential in developing antipsychotic agents. The nitrogen and sulfur atoms within the thiazole ring can participate in various interactions with biological receptors, making it a valuable core for central nervous system (CNS) active compounds. researchgate.net
The literature suggests that thiazole-bearing compounds have been explored for a range of CNS-related effects. researchgate.net While specific studies on the antipsychotic activity of this compound were not detailed in the provided search results, the general class of thiazole derivatives has been acknowledged for its antipsychotic potential. This indicates that the thiazole moiety can be a key structural element in the design of novel antipsychotic drugs. Further research is necessary to specifically evaluate the antipsychotic profile of this compound and its derivatives and to understand their mechanism of action at relevant CNS receptors.
Plant Growth Modulation
Beyond pharmacology, derivatives of thiazole have found applications in agriculture as plant growth modulators. These compounds can influence various physiological and biochemical processes in plants, affecting their growth and development.
Thiadiazole compounds and their derivatives have been shown to induce structural, physiological, and developmental changes in plants. researchgate.net They can impact metabolic pathways related to carbon and nitrogen metabolism and the plant's redox state. For instance, a study on the effects of a synthetic 1,2,3-thiadiazole (B1210528) derivative on wheat seedlings demonstrated significant impacts on seed germination, plant growth, and the accumulation of stress-related metabolites like gamma-aminobutyric acid (GABA). researchgate.net This suggests that thiazole-based compounds could be developed as tools to manage plant growth and enhance stress tolerance.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Biological Potency and Selectivity
The identity and position of substituents on the 2-aminothiazole (B372263) scaffold are critical determinants of its interaction with biological targets. Modifications to the core, the aryl moiety, and the introduction of various functional groups can dramatically alter the pharmacological profile.
The 2-aminothiazole scaffold is a characteristic and vital structure in drug development, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com This nucleus is a fundamental component of several clinically significant drugs, such as the anticancer agent dasatinib, underscoring its importance in medicinal chemistry. nih.gov
SAR studies indicate that the central thiazole (B1198619) ring is often intolerant to significant modifications, suggesting its structural integrity is essential for biological function. nih.gov The exocyclic amino group at the 2-position and the endocyclic nitrogen atom are particularly important. They can act as key hydrogen bond donors and acceptors, respectively, facilitating interactions within the active sites of target proteins. uq.edu.au Furthermore, the 2-aminothiazole moiety can participate in metal-ligand binding, where the nitrogen atoms are the primary sites for coordinating with metal centers in biological systems. uq.edu.au
While the core itself is often conserved, the N-2 position of the amino group provides a point for flexible derivatization. nih.gov Modifying this position by introducing acyl groups or other substituents is a common strategy to modulate activity and selectivity. mdpi.comnih.gov This flexibility allows for the fine-tuning of the molecule's properties to enhance its therapeutic efficacy. The reactivity of the amino group makes the 2-aminothiazole moiety an excellent scaffold for generating diverse libraries of pharmacologically active compounds. nih.gov
The substitution pattern on the aryl ring attached to the thiazole core plays a pivotal role in determining target specificity and potency. While research specifically detailing the 5-(3-methylphenyl) group is part of a broader body of work on aryl-substituted thiazoles, clear principles can be extrapolated. Generally, aromatic substitutions on the thiazole core tend to confer greater antitumor activity compared to alkyl substitutions. nih.gov
The position of the substituent on the phenyl ring is critical. For instance, in studies on antitubercular agents, meta-substituted benzoyl groups attached to the N-2 position of the thiazole led to improved selectivity. nih.gov This observation is relevant to the 3-methylphenyl moiety, which features a meta-substitution. In other anticancer studies, it was noted that meta and para-dimethyl substitutions on the phenyl ring were important for cytotoxic activity. nih.gov The presence of a methyl group, an electron-donating group, on the phenyl ring has been shown to increase cytotoxic activity in certain contexts. nih.gov
The following table summarizes the impact of aryl substitution on the biological activity of selected 2-aminothiazole derivatives.
| Parent Scaffold | Aryl Moiety/Substitution | Target/Activity | Key Finding |
| N-benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amine | 3-Bromobenzoyl | Antitubercular | Improved selectivity and high potency (MIC ~0.024–0.19 μM). nih.gov |
| N-benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amine | 3-Chlorobenzoyl | Antitubercular | Showed improved selectivity with a therapeutic index greater than 250. nih.gov |
| Thiazole-hydrazone derivative | m,p-dimethylphenyl | Anticancer (Cytotoxic) | m,p-dimethyl substitution was found to be essential for cytotoxic activity. nih.gov |
| Thiazolyl-thiourea derivative | 3,4-dichlorophenyl | Antibacterial (Staphylococcus) | Revealed promising efficacy with MIC values from 4 to 16 μg/mL. mdpi.com |
This table is interactive and can be sorted by column.
Halogenation of the aryl moiety is a well-established strategy for enhancing the biological potency of 2-aminothiazole derivatives. The introduction of halogens such as chlorine, bromine, and fluorine can modify the electronic properties, hydrophobicity, and binding interactions of the molecule.
In the pursuit of antitubercular agents, derivatives with 3-bromo and 3-chloro substitutions on an N-benzoyl group displayed significantly improved selectivity and potency. nih.gov Similarly, for antibacterial applications, thiazole derivatives bearing 3-chlorophenyl and 3,5-dichlorophenyl groups exhibited excellent inhibitory activity against S. aureus. nih.gov Further studies on thiazolyl-thiourea derivatives found that compounds with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups had the most promising efficacy against staphylococcal species. mdpi.com
The development of the potent pan-Src kinase inhibitor Dasatinib involved extensive SAR studies, which culminated in a structure featuring a 2-chloro-6-methylphenyl group, highlighting the importance of specific halogenation patterns for kinase inhibition. nih.gov Halogenation can also serve as a synthetic handle; the targeted bromination of the 2-aminothiazole ring itself provides a direct route for subsequent cross-coupling reactions to introduce further diversity. nih.gov
Beyond halogens, the effects of other substituents are also significant. A clear correlation between the size of nonpolar substituents at the para-position and anticancer activity has been observed, with bulky iodine atoms or hydrophobic aliphatic chains proving beneficial. nih.gov Both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro) groups on the aryl ring can modulate antibacterial properties, indicating that electronic effects are a key consideration in molecular design. mdpi.com
Correlation of Structural Features with Mechanistic Pathways
The specific structural elements of 5-(3-Methylphenyl)-1,3-thiazol-2-amine and related compounds are directly linked to their mechanisms of action. The planar nature of the thiazole ring system is often crucial for effective binding within the typically flat, aromatic regions of enzyme active sites or receptor pockets. nih.gov
The primary mechanistic role of the 2-aminothiazole core often involves forming specific, directional hydrogen bonds. uq.edu.au In kinase inhibition, for example, this template fits into the ATP-binding site, where the amino group and ring nitrogen form critical hydrogen bonds with hinge region residues of the enzyme, a binding mode confirmed by the crystal structure of Dasatinib bound to Abl kinase. nih.gov
For certain biological activities, the mechanism may involve metal chelation. The nitrogen atoms of the 2-aminothiazole core are effective metal binders, and this coordination can be central to the compound's mode of action. uq.edu.au In other cases, such as with certain anti-trypanosomal 1,3-thiazole derivatives, the mechanism involves inducing parasite cell death through apoptosis, a pathway triggered by the specific molecular structure of the compound. nih.gov The reactivity of the thiazole ring itself can also be mechanistically important; for instance, the halogenation at the C-5 position proceeds through an addition-elimination mechanism, which reflects the chemical behavior of the C(4)–C(5) double bond. rsc.org
Rational Design Principles for Optimized 1,3-Thiazol-2-amine Scaffolds
Based on extensive SAR studies, a set of rational design principles has emerged for optimizing the therapeutic potential of 1,3-thiazol-2-amine scaffolds.
Preservation of the 2-Aminothiazole Core : The thiazole ring and the 2-amino group are fundamental pharmacophoric features. Design strategies should focus on retaining this core, as it is often essential for target engagement. nih.gov
Systematic Exploration of Aryl Substituents : The nature and position of substituents on the aryl ring (in this case, the 3-methylphenyl moiety) are primary drivers of potency and selectivity. Rational design should involve exploring a matrix of substituents at the ortho, meta, and para positions, with a particular focus on halogens and small alkyl groups that have proven effective in enhancing activity. mdpi.comnih.govnih.gov
Modulation of Physicochemical Properties : Properties such as hydrophobicity and electronic character should be systematically varied. A positive correlation between hydrophobicity and potency has been noted in some series, suggesting that introducing nonpolar groups can be a fruitful strategy. nih.gov
Leveraging Bioisosterism : The replacement of certain functional groups with bioisosteres can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, exploring different five-membered heterocyclic rings in place of the phenyl group can reveal important SAR trends. nih.govnih.gov
Integration of Computational Tools : Modern drug design heavily relies on in silico methods. Molecular docking can provide insights into potential binding modes and guide the selection of substituents to improve target affinity. nih.govnih.gov Furthermore, predictive models for absorption, distribution, metabolism, and excretion (ADME) can help in designing compounds with better drug-like properties from the outset. mdpi.com By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the 1,3-thiazol-2-amine scaffold to develop novel and optimized therapeutic agents.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and for screening potential drug candidates.
Molecular docking simulations for compounds structurally related to 5-(3-Methylphenyl)-1,3-thiazol-2-amine reveal common interaction patterns. The 2-aminothiazole (B372263) core is a key pharmacophore capable of forming significant hydrogen bonds, while the phenyl ring engages in hydrophobic and π-π stacking interactions within protein binding pockets.
For instance, studies on similar thiazole (B1198619) derivatives targeting various proteins, such as tubulin or viral proteases, have highlighted the importance of the thiazole nitrogen and the exocyclic amine group in forming hydrogen bonds with amino acid residues like glutamine, asparagine, or serine. nih.govnih.govmdpi.com The substituted phenyl ring often fits into a hydrophobic pocket, with the position and nature of the substituent—in this case, the 3-methyl group—influencing the precise orientation and binding affinity. The interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and sometimes π-π stacking with aromatic residues like tyrosine or phenylalanine. nih.govnih.gov
Table 1: Representative Ligand-Protein Interactions for Thiazole Scaffolds Note: This table presents typical interactions observed for analogous 2-aminothiazole derivatives against various protein targets, as direct data for this compound is not available.
| Protein Target | Interacting Residues | Type of Interaction |
|---|---|---|
| Tubulin | CYS-241, LEU-248, ALA-316 | Hydrophobic Interactions |
| ASN-258, GLN-11 | Hydrogen Bonding | |
| COVID-19 Mpro | HIS-41, MET-49, GLY-143 | Hydrogen Bonding |
| MET-165, LEU-167, PRO-168 | Hydrophobic Interactions | |
| Kinase Domain | LYS-72, GLU-91 | Hydrogen Bonding |
| VAL-23, LEU-132 | Hydrophobic Interactions |
Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy scores suggest a more favorable and stable interaction between the ligand and the protein. Studies on various 5-phenyl-thiazol-2-amine derivatives have demonstrated a range of binding affinities depending on the specific protein target and the substitution pattern on the phenyl ring. For example, docking studies of novel thiazole derivatives against the tubulin colchicine (B1669291) binding site have shown binding energies ranging from -7.7 to -6.9 Kcal/Mol. nih.govderpharmachemica.com These scores indicate a strong potential for binding and subsequent biological activity. The predicted inhibition constant (Ki), which is derived from the binding energy, provides a quantitative measure of the ligand's potency as an inhibitor.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational flexibility of both the ligand and the protein.
In Silico ADME Prediction (Adsorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is vital in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. These predictions help to identify candidates with good oral bioavailability and appropriate metabolic stability, reducing the likelihood of late-stage failures. Various computational models, such as SwissADME and AdmetSAR, are used to predict these properties based on the molecule's structure. derpharmachemica.comidaampublications.in For this compound and its analogs, these predictions are generally favorable and align with established criteria for drug-likeness, such as Lipinski's Rule of Five. mdpi.com
Table 2: Predicted ADME and Physicochemical Properties for this compound and Related Structures Note: Values are representative predictions for the 2-aminothiazole scaffold based on computational models.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~190.26 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.5 - 3.5 | Optimal range for membrane permeability |
| H-Bond Donors | 1 (amine group) | Complies with Lipinski's Rule (≤5) |
| H-Bond Acceptors | 2 (thiazole nitrogens) | Complies with Lipinski's Rule (≤10) |
| TPSA (Topological Polar Surface Area) | ~39.6 Ų | Indicates good oral bioavailability (<140 Ų) |
| GI Absorption | High | High probability of absorption from the gut |
| BBB Permeant | Variable (often predicted as non-permeant) | Suggests lower potential for CNS side effects |
| Caco-2 Permeability | High | Indicates good intestinal permeability |
| CYP450 Inhibition | Potential inhibitor of some isozymes | May influence drug-drug interactions |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.net These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the thiazole ring, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations help rationalize the observed interactions in docking studies and predict the most reactive sites for metabolism. researchgate.net
Virtual Screening and Combinatorial Library Design Utilizing the Thiazole Scaffold
The 5-(phenyl)-1,3-thiazol-2-amine scaffold is an excellent starting point for virtual screening and the design of combinatorial libraries. Virtual screening involves computationally searching large databases of compounds to identify molecules that are likely to bind to a specific protein target.
Starting with the core structure of this compound, a combinatorial library can be designed by systematically modifying different parts of the molecule. nih.gov For example, different substituents can be placed on the phenyl ring, or the 2-amino group can be functionalized. This generates a vast library of virtual compounds. These compounds can then be rapidly screened using high-throughput docking against a target of interest. This approach allows for the efficient exploration of the chemical space around the core scaffold to identify derivatives with potentially enhanced binding affinity, selectivity, or improved ADME properties, accelerating the discovery of new lead compounds. mdpi.com
Future Perspectives and Research Directions
Rational Design of Novel 1,3-Thiazol-2-amine Derivatives with Enhanced Specificity
The rational design of new derivatives based on a lead compound is a cornerstone of modern drug discovery. For 5-(3-Methylphenyl)-1,3-thiazol-2-amine, future efforts will focus on systematic structural modifications to enhance its binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. academie-sciences.fr
Key strategies for derivative design will involve:
Modification of the N-2 Amino Group: The 2-amino group is a key site for derivatization. Introducing substituted benzoyl groups at this position has been shown to improve the antitubercular activity of 2-aminothiazoles by over 100-fold in some cases. nih.gov Similarly, creating amide linkages at this position has been explored to generate compounds with varied biological activities. scielo.br
Substitution on the Phenyl Ring: The 3-methylphenyl group at the C-5 position offers multiple avenues for modification. Altering the position and nature of substituents on this ring can significantly impact potency. For example, in some thiazole (B1198619) series, the presence of methoxy (B1213986) or fluoro groups on an attached phenyl ring has been shown to enhance anticancer activity. ijper.org
Exploring the C-4 Position: While the lead compound is substituted at C-5, the C-4 position of the thiazole ring is another critical point for modification. In other 2-aminothiazole (B372263) series, the introduction of moieties like a 2-pyridyl group at C-4 resulted in potent activity. nih.gov
These rationally designed modifications aim to optimize interactions with the target's binding site, thereby increasing specificity and reducing off-target effects.
Table 1: Structure-Activity Relationship (SAR) Insights for 1,3-Thiazol-2-amine Derivatives
| Modification Site | Modification Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| N-2 Position | Introduction of substituted benzoyl groups | Significantly improved antitubercular activity. nih.gov | nih.gov |
| N-2 Position | N-methylation of amide or amine linkers | Can drastically increase or decrease activity, depending on the specific analog series. academie-sciences.fr | academie-sciences.fr |
| C-4 Position | Introduction of a 2-pyridyl moiety | Potent antitubercular activity observed. nih.gov | nih.gov |
| C-5 Phenyl Ring | Addition of methoxy or fluoro groups | Enhanced anticancer activity in certain benzophenone-thiazole analogs. ijper.org | ijper.org |
Exploration of Emerging Biological Targets and Disease Pathways
The 1,3-thiazol-2-amine core is associated with a broad spectrum of pharmacological activities, suggesting its ability to interact with a diverse range of biological targets. semanticscholar.orgsemanticscholar.org While some targets are well-established, future research should focus on exploring novel and emerging pathways where this compound and its derivatives could exert therapeutic effects.
Potential areas for exploration include:
Kinase Inhibition: Many thiazole-containing compounds are known to be kinase inhibitors, a critical class of drugs in oncology.
Neurodegenerative Diseases: Thiazole derivatives have been investigated as cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease. academie-sciences.fr Further screening against targets implicated in neuroinflammation and protein aggregation is warranted.
Inflammatory Pathways: Beyond general anti-inflammatory activity, specific targets within inflammatory cascades, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, represent important areas for investigation. nih.gov Some thiazole derivatives have shown selective COX-1 inhibition. nih.gov
Antimicrobial Resistance: Given the constant threat of antimicrobial resistance, screening derivatives against resistant strains of bacteria and fungi is a high priority. rsc.org Thiazole compounds have shown potential as dual antifungal and antibacterial agents. ijirt.org
Systematic screening of a library of derivatives based on this compound against a wide panel of biological targets will be essential to uncover new therapeutic applications.
Table 2: Potential Biological Targets for Thiazole Derivatives
| Target Class | Specific Target Example | Associated Disease Area | Reference |
|---|---|---|---|
| Enzymes | Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | academie-sciences.fr |
| Enzymes | Cyclooxygenase (COX-1, COX-2) | Inflammation, Pain | nih.gov |
| Enzymes | Microbial Enzymes (e.g., Penicillin-Binding Proteins) | Infectious Diseases | rsc.org |
| Structural Proteins | Tubulin | Cancer | nih.gov |
| Ion Channels | Zinc-Activated Channel (ZAC) | Neurological Disorders | nih.gov |
Integration of Advanced Computational Methods in Preclinical Drug Discovery
Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the drug discovery process. ajpamc.comresearchgate.net For this compound, integrating these methods will enable more efficient and targeted research.
Future computational approaches should include:
Molecular Docking: These simulations predict the binding affinity and interaction modes of designed derivatives with their biological targets. rsc.orgijirt.org This helps prioritize which compounds to synthesize, saving time and resources. nih.gov Docking studies can provide valuable insights into the structural basis of activity. researchgate.net
Virtual Screening: Large chemical libraries can be screened in silico to identify new thiazole-based compounds with a high probability of being active against a specific target. researchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel molecules with improved properties.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govnih.gov This early assessment helps to identify candidates with favorable drug-like properties and avoid costly failures in later stages of development.
By combining computational predictions with experimental validation, the preclinical development of therapeutic agents derived from this compound can be significantly streamlined. ajpamc.com
Table 3: Advanced Computational Methods in Thiazole Drug Discovery
| Method | Application | Key Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein binding interactions and affinity. | Prioritization of compounds for synthesis; understanding binding mechanisms. | rsc.orgijirt.orgnih.gov |
| Virtual Screening | Screening large compound databases against a biological target. | Identification of novel hit compounds. | researchgate.net |
| DFT Calculations | Understanding electronic properties like HOMO-LUMO energy gaps. | Insight into molecular reactivity and stability. | rsc.orgmdpi.com |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of candidates with good drug-like properties. | nih.govnih.gov |
Potential of this compound as a Lead Compound for Therapeutic Development
A lead compound is a chemical starting point for the design and development of a novel drug. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. semanticscholar.orgnih.gov The compound this compound possesses the key features of this valuable scaffold, making it an excellent candidate for further therapeutic development.
Its potential as a lead compound is supported by several factors:
Synthetic Accessibility: The synthesis of 2-aminothiazoles is generally straightforward, often utilizing the Hantzsch thiazole synthesis, which allows for the facile introduction of diverse substituents. semanticscholar.orgnih.gov
Proven Biological Activity: The broader class of 2-aminothiazoles has demonstrated a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com This provides a strong rationale for screening this compound and its derivatives against these and other disease targets.
Structural Versatility: The core structure provides multiple sites for chemical modification (the N-2, C-4, and C-5 positions), allowing for fine-tuning of its pharmacological properties through SAR studies. nih.gov
Future research should focus on a comprehensive biological evaluation of this compound to identify its primary mode of action. Once a definitive biological activity is confirmed, it can serve as a valuable lead for optimization programs aimed at developing novel clinical candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
